2,6-Difluorocinnamaldehyde

Toxicology Nicotine Cessation Structure-Activity Relationship (SAR)

2,6-Difluorocinnamaldehyde (CAS 117338-43-9) delivers unique ortho-difluorination that drastically alters electron-withdrawing character vs. parent cinnamaldehyde. Validated hepatotoxicant with distinct LC50 & ROS/GSH mechanism; disclosed CYP2A6/2A13 inhibitor for nicotine metabolism studies (US 2020/0129449 A1). Essential building block for antimicrobial agents & Ru-catalyzed C-H activation. Do not substitute with generic cinnamaldehyde—structural precision drives reproducible SAR results. R&D quantities available for immediate procurement.

Molecular Formula C9H6F2O
Molecular Weight 168.14 g/mol
CAS No. 117338-43-9
Cat. No. B175425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Difluorocinnamaldehyde
CAS117338-43-9
Synonyms2,6-Difluorocinnamaldehyde
Molecular FormulaC9H6F2O
Molecular Weight168.14 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)F)C=CC=O)F
InChIInChI=1S/C9H6F2O/c10-8-4-1-5-9(11)7(8)3-2-6-12/h1-6H/b3-2+
InChIKeyABQCTYYKKNJKPK-NSCUHMNNSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Difluorocinnamaldehyde (CAS 117338-43-9): A Unique Ortho-Difluorinated Cinnamaldehyde Scaffold for Specialized Research and Synthesis


2,6-Difluorocinnamaldehyde (CAS 117338-43-9) is an aromatic aldehyde belonging to the cinnamaldehyde family, distinguished by two fluorine atoms substituted at the ortho (2- and 6-) positions of its phenyl ring . This specific difluorination pattern is a critical structural feature that profoundly alters the compound's electronic properties and, consequently, its chemical reactivity and biological behavior compared to the parent cinnamaldehyde and other mono- or non-fluorinated analogs . This compound serves as a specialized building block for advanced organic synthesis and is a subject of interest in medicinal chemistry for its unique biological profile.

2,6-Difluorocinnamaldehyde Substitution Risks: Why Generic Cinnamaldehydes Are Not Equivalent


Assuming functional equivalence among cinnamaldehyde derivatives is a high-risk proposition for research and industrial applications. The position and nature of substituents on the phenyl ring dictate the compound's electron density, which in turn governs its reactivity in synthesis and its interaction with biological targets . A direct head-to-head toxicity study demonstrates that minor structural changes, such as the addition of electron-withdrawing groups (EWGs) like fluorine, can lead to significant and unpredictable differences in biological outcomes [1]. For instance, 2,6-difluorocinnamaldehyde exhibits a distinct hepatotoxicity profile compared to the parent cinnamaldehyde, highlighting that substitution is not merely an inert modification [1]. Therefore, selecting a specific analog like 2,6-difluorocinnamaldehyde is not a matter of interchangeable options but a critical decision for achieving precise and reproducible experimental results.

Quantitative Differentiation Guide for 2,6-Difluorocinnamaldehyde (CAS 117338-43-9)


Hepatotoxicity Profile: 2,6-Difluorocinnamaldehyde vs. Cinnamaldehyde in Mouse Hepatocytes

In a direct comparative study assessing hepatotoxicity in mouse hepatocytes, 2,6-difluorocinnamaldehyde (F-CA) exhibited a distinct toxicity profile compared to the parent compound trans-cinnamic aldehyde (CA) and other analogs [1]. The study, which evaluated eight CA analogs, found that compounds with electron-withdrawing groups, including F-CA, were generally more toxic than CA, with significantly lower LC50 values [1]. The observed toxicity was linked to significantly greater reactive oxygen species (ROS) production and glutathione (GSH) depletion compared to other CA analogs at equi-toxic doses [1].

Toxicology Nicotine Cessation Structure-Activity Relationship (SAR)

Patented Use in Nicotine Cessation: 2,6-Difluorocinnamaldehyde as a Specific Ortho-Substituted Analog

2,6-Difluorocinnamaldehyde is explicitly claimed as a preferred compound in a patent application (US 2020/0129449 A1) for methods of treating nicotine addiction [1]. The patent specifies its use as a structural analog of trans-cinnamaldehyde, acting as a time-dependent inhibitor of cytochrome P450 2A6 (CYP2A6) and/or 2A13 (CYP2A13), enzymes responsible for nicotine metabolism [1]. This application distinguishes it from a vast array of other potential cinnamaldehyde derivatives and positions it as a compound with a defined, commercially relevant therapeutic mechanism.

Medicinal Chemistry Addiction Therapy Cytochrome P450 Inhibition

Synthetic Utility: 2,6-Difluorocinnamaldehyde as a Precursor to Antimicrobials

2,6-Difluorocinnamic aldehyde is a demonstrated precursor in the synthesis of antimicrobial compounds . Specifically, its reaction with methylbenzimidazole via nucleophilic substitution yields compounds with a reported antimicrobial potency of 32 µg/mL . While a direct head-to-head comparison of this specific derivative against others is not provided, this application highlights the compound's role in generating bioactive molecules, differentiating it from cinnamaldehydes that may not possess the requisite electronic properties for such transformations.

Medicinal Chemistry Antimicrobial Discovery Synthetic Methodology

Physicochemical Properties: Quantifiable Differences in Lipophilicity and Boiling Point

The difluorination of the cinnamaldehyde core results in measurable changes to its fundamental physicochemical properties. 2,6-Difluorocinnamaldehyde has a predicted boiling point of 236.6°C and a calculated LogP of 2.18 . The LogP value is a direct measure of lipophilicity, a critical parameter influencing membrane permeability, solubility, and overall drug-likeness. These values provide a quantifiable basis for differentiating it from cinnamaldehyde (LogP ~1.98, boiling point ~248°C) and other analogs.

Physicochemical Properties Formulation Science Process Chemistry

Validated Application Scenarios for 2,6-Difluorocinnamaldehyde (CAS 117338-43-9)


Hepatotoxicity and Structure-Activity Relationship (SAR) Studies

2,6-Difluorocinnamaldehyde is a validated tool for toxicology research, specifically in studies investigating the role of electron-withdrawing groups in hepatotoxicity. Its distinct LC50 profile and mechanism of action (ROS generation, GSH depletion) in mouse hepatocytes, compared to the parent cinnamaldehyde, make it an essential positive control or comparator for SAR studies focused on drug-induced liver injury (DILI) [1]. The quantitative differences observed in this study justify its procurement over generic cinnamaldehyde for any project where specific toxicity readouts are required [1].

Development of Nicotine Cessation Therapeutics

Given its explicit inclusion in a patent application (US 2020/0129449 A1) as an inhibitor of CYP2A6/2A13 for slowing nicotine metabolism, 2,6-difluorocinnamaldehyde is a compound of significant interest for research programs aimed at developing novel smoking cessation aids [1]. Its procurement is warranted for studies validating this mechanism, conducting hit-to-lead optimization, or performing follow-on research based on the disclosed intellectual property [1].

Synthesis of Novel Antimicrobial Agents and Fluorinated Heterocycles

2,6-Difluorocinnamaldehyde serves as a key building block for the synthesis of novel chemical entities with potential bioactivity. Its demonstrated use in creating antimicrobial compounds (e.g., via reaction with methylbenzimidazole) highlights its value in medicinal chemistry campaigns targeting infectious diseases [1]. Furthermore, its alkene moiety is advantageous for ruthenium-catalyzed C-H activations, expanding its utility in constructing complex molecular architectures [1].

Research on Fluorinated Fragrance and Flavor Compounds

Based on broader research into the effect of fluorination on cinnamyl compounds, 2,6-difluorocinnamaldehyde represents a unique entry in the study of fragrance ingredients. Fluorination is known to modify olfactive detection thresholds and skin sensitization profiles [1]. Therefore, this compound is a valuable tool for scientists in the flavor and fragrance industry investigating how specific substitutions alter the sensory properties and safety profile of cinnamaldehyde-derived odorants [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,6-Difluorocinnamaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.